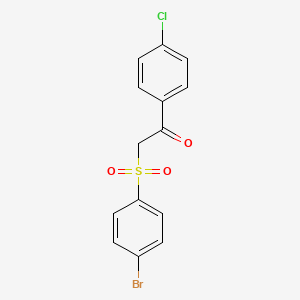
2-(4-Bromobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one is an organic compound that features both bromobenzene and chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-chloroacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Sulfone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would be specific to the biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromobenzene-1-sulfonyl)-1-phenylethan-1-one
- 2-(4-Chlorobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one
- 2-(4-Bromobenzene-1-sulfonyl)-1-(4-methylphenyl)ethan-1-one
Uniqueness
2-(4-Bromobenzene-1-sulfonyl)-1-(4-chlorophenyl)ethan-1-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and potential applications. The combination of these functional groups can provide distinct chemical properties compared to similar compounds.
Propiedades
Número CAS |
112393-44-9 |
|---|---|
Fórmula molecular |
C14H10BrClO3S |
Peso molecular |
373.6 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)sulfonyl-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C14H10BrClO3S/c15-11-3-7-13(8-4-11)20(18,19)9-14(17)10-1-5-12(16)6-2-10/h1-8H,9H2 |
Clave InChI |
KDRVJHQIEDVUJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


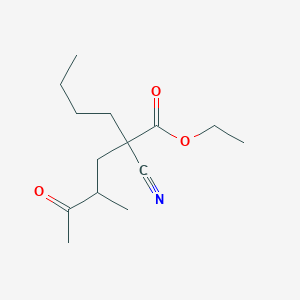
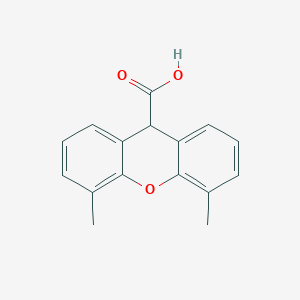
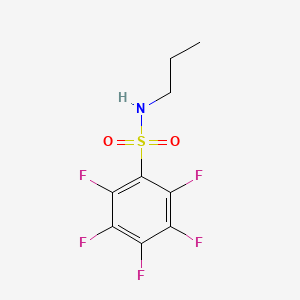
![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)
![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)
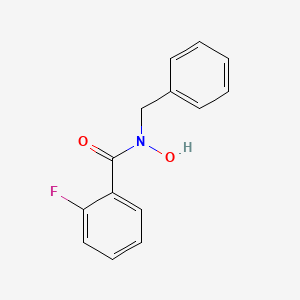

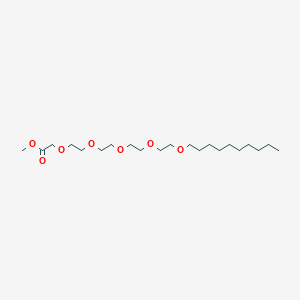
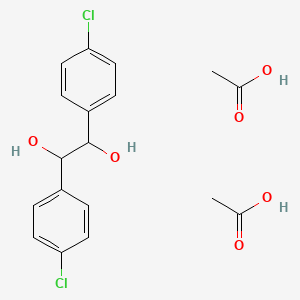
![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)
![6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14315169.png)
![N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide](/img/structure/B14315186.png)

![4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14315200.png)
